N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide is a complex organic compound that features a bromophenyl group, a triazatricyclo structure, and a sulfanyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials might include 4-bromophenylamine, ethyl acetoacetate, and other reagents necessary for constructing the triazatricyclo framework. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are followed, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the bromophenyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could result in various substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[740
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Potentially used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
- N-(4-fluorophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide lies in its specific structural features, such as the bromophenyl group and the triazatricyclo framework. These features might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H21BrN4O2S2 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(4-ethyl-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4O2S2/c1-3-25-19(27)17-14-8-9-24(2)10-15(14)29-18(17)23-20(25)28-11-16(26)22-13-6-4-12(21)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,22,26) |
InChI Key |
HCIUYGQWQIFWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Br)SC4=C2CCN(C4)C |
Origin of Product |
United States |
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